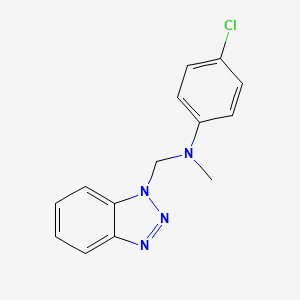

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline is a compound that features a benzotriazole moiety attached to a 4-chloro-N-methylaniline structure. Benzotriazole derivatives are known for their versatility in synthetic chemistry due to their stability and ability to participate in various chemical reactions . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline typically involves the reaction of benzotriazole with 4-chloro-N-methylaniline under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzotriazole, followed by nucleophilic substitution with 4-chloro-N-methylaniline . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline is primarily recognized for its antimicrobial and antiparasitic properties. Research indicates that benzotriazole derivatives can exhibit significant biological activities, including:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain benzotriazole derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria, which are crucial for developing new antibiotics to combat resistant strains .

- Antiparasitic Activity : The compound has been evaluated for its efficacy against protozoan parasites. In vitro studies have shown that benzotriazole derivatives can inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. This suggests a potential role in developing treatments for parasitic infections .

Materials Science

In materials science, this compound is explored for its applications in polymer stabilization and coatings :

- UV Stabilizers : Benzotriazoles are known for their UV-absorbing properties, making them suitable as additives in plastics and coatings to enhance durability against UV radiation. This application is particularly relevant in industries where materials are exposed to sunlight .

- Corrosion Inhibitors : The compound's ability to form stable complexes with metal ions can be harnessed for corrosion prevention in metal surfaces. This property is vital in extending the lifespan of metal components in various applications .

Environmental Science

The environmental implications of this compound are also noteworthy:

- Bioremediation : Due to its structural features, this compound may play a role in bioremediation efforts targeting pollutants. Benzotriazoles have been studied for their ability to degrade under microbial action, suggesting potential applications in cleaning contaminated environments .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of this compound:

Mecanismo De Acción

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline involves its interaction with molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity . This compound may also act as an electron donor or acceptor, modulating redox reactions and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

- N-(benzotriazol-1-ylmethyl)-4-chloroaniline

- N-(benzotriazol-1-ylmethyl)-4-methylaniline

- N-(benzotriazol-1-ylmethyl)-4-fluoro-N-methylaniline

Uniqueness

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline is unique due to the presence of both the benzotriazole and 4-chloro-N-methylaniline moieties, which confer specific chemical and biological properties.

Actividad Biológica

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

This compound features a benzotriazole moiety, which is known for its biological versatility. The presence of chlorine and methyl groups enhances its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that compounds with a benzotriazole nucleus exhibit significant antimicrobial activity. A study screening various derivatives found that N-(benzotriazol-1-ylmethyl)-N-methylaniline displayed moderate antibacterial effects against several strains, including Escherichia coli and Bacillus subtilis .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(benzotriazol-1-ylmethyl)-N-methylaniline | E. coli | 32 μg/mL |

| 4'-((1H-benzotriazol-1-yl)methyl)-biphenyl | B. subtilis | 16 μg/mL |

| 4-Chloro-N-methylaniline | Pseudomonas aeruginosa | 64 μg/mL |

These findings indicate that the benzotriazole scaffold can be optimized for enhanced activity through structural modifications.

Anti-inflammatory Properties

The anti-inflammatory effects of benzotriazole derivatives have also been investigated. Compounds similar to N-(benzotriazol-1-ylmethyl)-N-methylaniline have shown potential in inhibiting inflammatory pathways. For instance, certain derivatives significantly reduced the production of pro-inflammatory cytokines in vitro .

Case Study: Inhibition of Cytokine Production

In a controlled study, a derivative of benzotriazole was tested on macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated:

- Reduction in TNF-alpha : 50% decrease at 25 μg/mL

- Decrease in IL-6 : 40% decrease at 50 μg/mL

This suggests that benzotriazole derivatives could serve as therapeutic agents in treating inflammatory diseases.

Potential Anticancer Activity

Emerging research indicates that N-(benzotriazol-1-ylmethyl)-N-methylaniline may possess anticancer properties. A study evaluating the cytotoxic effects against various cancer cell lines found that certain benzotriazole derivatives exhibited significant antiproliferative activity .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| N-(benzotriazol-1-ylmethyl)-N-methylaniline | MCF-7 (Breast Cancer) | 15 μM |

| N-(benzotriazol-1-ylmethyl)-N-methylaniline | HeLa (Cervical Cancer) | 20 μM |

| N-benzenesulfonylbenzotriazole | A549 (Lung Cancer) | 10 μM |

These findings highlight the potential of this compound as a lead structure for developing novel anticancer therapies.

Propiedades

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4/c1-18(12-8-6-11(15)7-9-12)10-19-14-5-3-2-4-13(14)16-17-19/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCQYORAJLJGSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.